Theasapogenol E Theasapogenol E Theasapogenol e, also known as camelliagenin e, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Theasapogenol e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, theasapogenol e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, theasapogenol e can be found in fats and oils and tea. This makes theasapogenol e a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 15399-41-4
VCID: VC21057562
InChI: InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3
SMILES: CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol

Theasapogenol E

CAS No.: 15399-41-4

Cat. No.: VC21057562

Molecular Formula: C30H48O6

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

Theasapogenol E - 15399-41-4

Specification

CAS No. 15399-41-4
Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
IUPAC Name 3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Standard InChI InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3
Standard InChI Key PADNECYMNLPKRN-HAIONMGCSA-N
Isomeric SMILES C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C=O)O
SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C
Canonical SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C
Melting Point 270-273°C

Introduction

Chemical Structure and Properties

Theasapogenol E is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol . The compound is also known as Camelliagenin E and is characterized by multiple hydroxyl groups that contribute to its biological activity .

Structural Characteristics

The IUPAC name of Theasapogenol E is 3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde . The compound features a pentacyclic triterpene skeleton with five hydroxyl groups at positions 3β, 8, 9, 10, and 8a (hydroxymethyl), along with an aldehyde group at position 4 . This specific arrangement of functional groups distinguishes Theasapogenol E from other related triterpenoids found in Camellia species.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Theasapogenol E:

PropertyValueReference
Molecular FormulaC₃₀H₄₈O₆
Molecular Weight504.7 g/mol
CAS Registry Number15399-41-4
Monoisotopic Mass504.345 g/mol
InChI KeyPADNECYMNLPKRN-UHFFFAOYSA-N
Physical StateSolid
Chemical ClassificationTriterpenoid

Theasapogenol E belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units . As a sapogenin, it serves as the aglycone (non-sugar) component of saponins found in tea plants, particularly in the seeds .

Natural Sources and Distribution

Plant Sources

Theasapogenol E has been primarily isolated from various Camellia species, with significant concentrations found in:

  • Camellia oleifera Abel (tea oil plant) - particularly in seed pomace

  • Camellia sasanqua (sasanqua camellia)

  • Camellia sinensis (common tea plant) - primarily in seeds

The compound is notably present in the seed pomace of Camellia oleifera, which is a byproduct of tea oil production in Asia . This provides a sustainable source for isolation and research applications.

Isolation Techniques

Researchers typically employ a multi-step process to isolate Theasapogenol E from plant material:

  • Initial extraction with methanol or ethanol to obtain crude saponin fractions

  • Hydrolysis of tea saponins to yield sapogenins, including Theasapogenol E

  • Purification using column chromatography techniques

  • Identification through liquid chromatography-mass spectrometry (LC-MS)

A recent study demonstrated the isolation of Theasapogenol E from Camellia oleifera seed pomace through meticulously extracted and hydrolyzed tea saponins . The isolated compound was subsequently characterized using spectroscopic methods to confirm its structure.

Biological Activities

Anti-inflammatory Properties

Recent research has demonstrated significant anti-inflammatory activity of Theasapogenol E, particularly in models involving damage-associated molecular patterns (DAMPs) . A 2024 study revealed that Theasapogenol E (compound d in the study) selectively targeted endogenous high-mobility group box 1 (HMGB1)-induced inflammation, showing pronounced specificity against this pathway .

This selective inhibitory effect suggests potential therapeutic applications in inflammatory conditions specifically triggered by tissue damage rather than pathogenic infections. The mechanism appears to involve modulation of key inflammatory signaling pathways, though the precise molecular targets remain under investigation .

Comparison with Related Compounds

When compared with related triterpenoid sapogenins, Theasapogenol E shows distinctive biological activity profiles:

Table 2: Comparative Analysis of Theasapogenol E and Related Compounds

CompoundAnti-inflammatory ActivitySelectivityTarget PathwayReference
Theasapogenol ESignificantSelective for HMGB1-induced inflammationDAMP-mediated pathways
Theasapogenol BModerateBroader activity spectrumPotential SARS-CoV-2 (Mpro) inhibitor
SarsasapogeninHighNon-selectiveNF-κB signaling, Th17/Treg balance
Camelliagnin A (compound b)Very highEffective against both LPS and HMGB1PAMPs and DAMPs pathways

The distinctive selectivity profile of Theasapogenol E for HMGB1-induced inflammation pathways makes it particularly interesting for targeted anti-inflammatory applications in specific disease contexts .

Structural Relationships and Derivatives

Saponin Forms

In nature, Theasapogenol E predominantly exists as the aglycone portion of various saponins. Several derivatives have been identified in tea plants:

  • 21-O-angeloyl-theasapogenol E - A saponin with an angeloyl group attached at position 21

  • 21-O-hexenoyl-28-O-acetyl-theasapogenol E - The sapogenin of teaseedsaponin H, featuring hexenoyl and acetyl groups

  • Theasaponins E10-E13 - A series of complex saponins containing Theasapogenol E as their sapogenin core

These derivatives exhibit varying biological activities, with the acyl and glycosyl substituents modulating their pharmacological properties and bioavailability .

Structural Modifications

The pentacyclic triterpenoid skeleton of Theasapogenol E provides numerous positions for potential structural modifications, presenting opportunities for semi-synthetic derivatives with enhanced bioactivity. The hydroxyl groups at positions 3, 8, 9, 10, and the hydroxymethyl at 8a represent key points for functionalization .

Analytical Methods for Detection and Quantification

Chromatographic Methods

Ultra-high-performance liquid chromatography (UHPLC) coupled with various detection methods has been successfully employed for the analysis of Theasapogenol E and related compounds:

  • UHPLC coupled with photo-diode array detector and mass spectrometry (UHPLC-PDA-MS) has been used for qualitative analysis

  • Liquid chromatography with ultraviolet detection and evaporative light scattering detection (LC/UV-ELSD) has proven effective for both qualitative and quantitative analysis

  • Liquid chromatography-electrospray ionization-ion trap-time of flight/mass spectrometry (LC-ESI-IT-TOF/MS) has been utilized for detailed structural characterization

Spectroscopic Identification

The structural confirmation of Theasapogenol E typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation

  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

Research Applications and Future Perspectives

Current Research Focus

Current research on Theasapogenol E primarily focuses on:

  • Anti-inflammatory applications, particularly for conditions involving DAMP-mediated pathways

  • Potential antiviral activities based on structural similarities with other bioactive triterpenoids

  • Valorization of tea seed pomace as a sustainable source of bioactive compounds

  • Structure-activity relationship studies to understand the molecular basis of its biological activities

Research Gaps and Future Directions

Despite the promising research findings, several knowledge gaps remain to be addressed:

  • Comprehensive pharmacokinetic and bioavailability studies of Theasapogenol E

  • Precise molecular mechanisms underlying its selective anti-inflammatory activity

  • Potential synergistic effects with other bioactive compounds from tea plants

  • Development of efficient and scalable isolation methods for industrial applications

  • Clinical studies to validate therapeutic potential in specific disease contexts

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